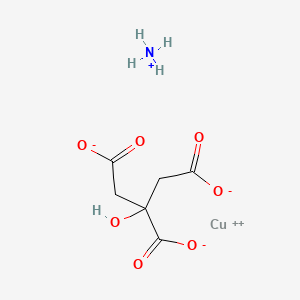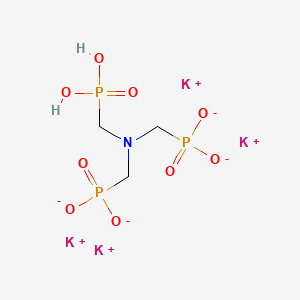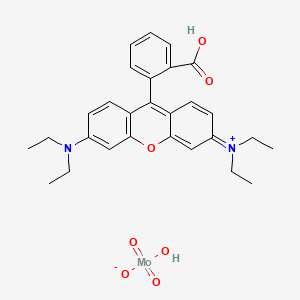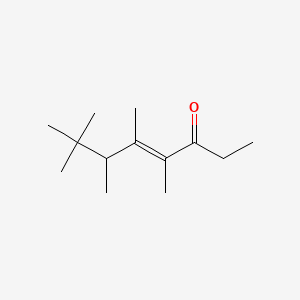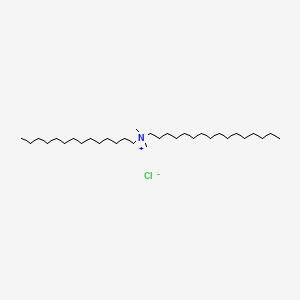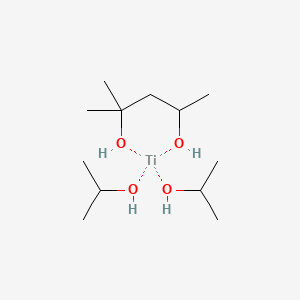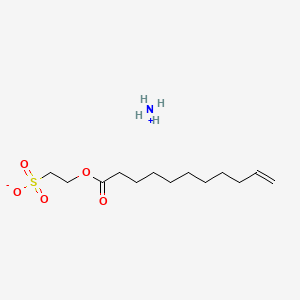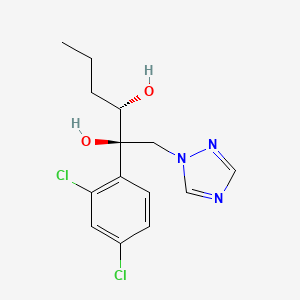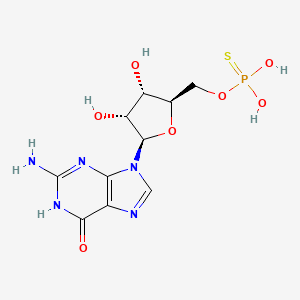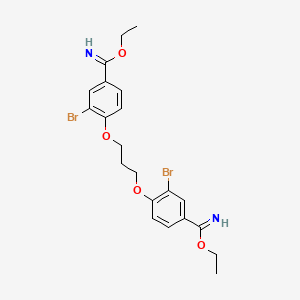
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is a chemical compound with the molecular formula C10H11KN2O3S2 and a molecular weight of 310.43424 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a thioether linkage, and a sulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can undergo reduction reactions under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-Mercaptobenzimidazole: Lacks the sulphonate group but shares the benzimidazole and thioether moieties.
3-Chloropropanesulphonic acid: Contains the sulphonate group but lacks the benzimidazole ring.
Potassium benzimidazole sulphonate: Similar structure but with variations in the linkage and substituents.
Uniqueness
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is unique due to its combination of a benzimidazole ring, thioether linkage, and sulphonate group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
94231-61-5 |
|---|---|
Molekularformel |
C10H11KN2O3S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
UYHSNMZVVUTYKU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


